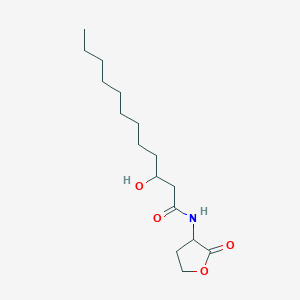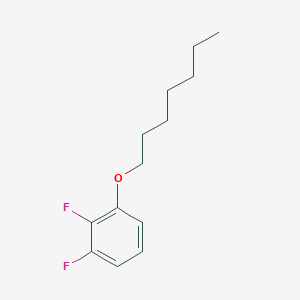![molecular formula C10H16N2O B177956 Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) CAS No. 197709-28-7](/img/structure/B177956.png)
Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopentane ring fused to a pyrroloimidazole core. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) typically involves the functionalization of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) serves as a valuable scaffold for the synthesis of various heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its rigid structure and functional groups make it a candidate for interaction with biological macromolecules, potentially leading to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) is investigated for its pharmacological properties. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics. Its spirocyclic structure could impart desirable mechanical or chemical properties to polymers or other materials.
Mechanism of Action
The mechanism of action of Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazol[1,5-a]indole-1,3-diones: These compounds share a similar imidazole core but differ in their overall structure and functional groups.
Pyrrolo[1,2-c]imidazole-1,3-diones: These compounds also share the pyrroloimidazole core but have different substituents and structural features.
Uniqueness
Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) is unique due to its spirocyclic structure, which imparts significant rigidity and stability. This makes it distinct from other similar compounds, which may have more flexible or less stable structures. The spirocyclic nature also allows for unique interactions with biological targets, potentially leading to novel pharmacological activities.
Properties
IUPAC Name |
spiro[5,6,7,7a-tetrahydro-2H-pyrrolo[1,2-c]imidazole-3,1'-cyclopentane]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-9-8-4-3-7-12(8)10(11-9)5-1-2-6-10/h8H,1-7H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSRTJMLYQLKBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=O)C3N2CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
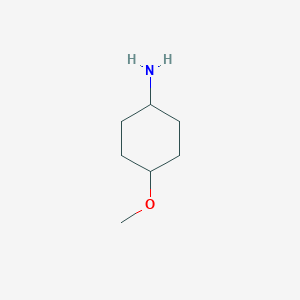
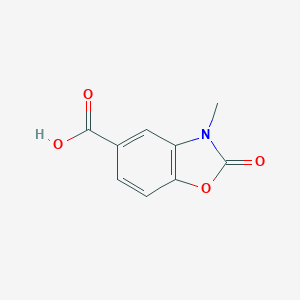
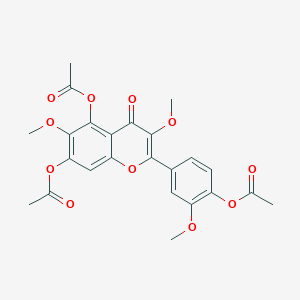
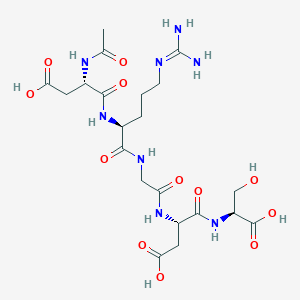

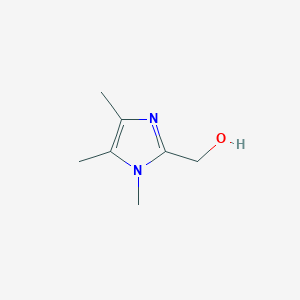
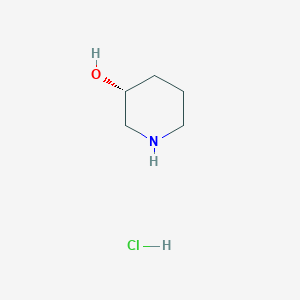
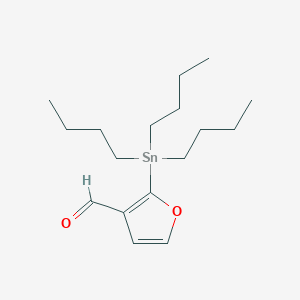
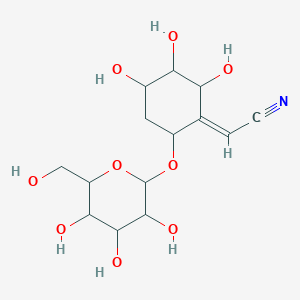
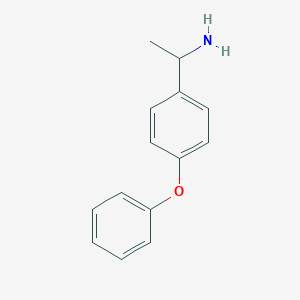
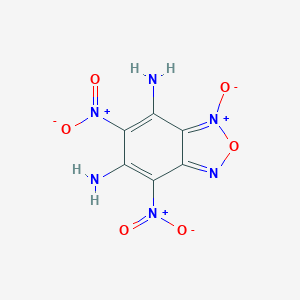
![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
